(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one
Description
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Properties
IUPAC Name |
(2Z)-2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO2/c22-18-2-1-3-19(23)17(18)13-26-16-6-4-14(5-7-16)12-20-21(25)15-8-10-24(20)11-9-15/h1-7,12,15H,8-11,13H2/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBRADFDTTZCJB-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one, also known by its CAS number 866019-67-2, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure with a methoxy-substituted phenyl group and a chloro-fluorophenyl moiety. Its chemical formula is , and it exhibits properties that suggest it may interact with biological targets involved in disease processes.
Research indicates that this compound may act as an inhibitor of specific protein interactions crucial for tumor growth and proliferation. Notably, it has been studied for its inhibitory effects on the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway.
Efficacy in Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 190 nM against the SJSA-1 osteosarcoma cell line, indicating potent anti-cancer activity .
Study on MDM2 Inhibition
A pivotal study investigated the compound's role as an MDM2 inhibitor. The results indicated that modifications to the core structure could enhance binding affinity and stability in solution, leading to improved cellular potency . The study also highlighted that compounds derived from this scaffold could achieve up to 100% regression in tumor models when administered at appropriate dosages.
Antitumor Activity
Table 1 summarizes the antitumor efficacy observed in various xenograft models:
| Compound | Dose (mg/kg) | Tumor Regression (%) |
|---|---|---|
| (2Z)-compound | 30 | 100 |
| Control | - | 0 |
This table illustrates the compound's potential as a therapeutic agent in oncology.
Safety and Toxicology
While promising results have been reported regarding efficacy, safety profiles are critical for clinical application. Preliminary toxicological assessments suggest that the compound exhibits manageable toxicity at therapeutic doses, although further studies are warranted to fully elucidate its safety profile.
Q & A
Q. What are the established synthetic routes for (2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one?
The compound is synthesized via a Schiff base condensation between a substituted benzaldehyde derivative and 1-azabicyclo[2.2.2]octan-3-one. Key steps include:
- Reaction Conditions : Use of anhydrous ethanol or THF as solvents, reflux at 60–80°C for 6–12 hours, and acid/base catalysis (e.g., acetic acid or piperidine) to promote imine formation .
- Precursor Preparation : The benzaldehyde intermediate, 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde, is synthesized via nucleophilic substitution of 4-hydroxybenzaldehyde with (2-chloro-6-fluorophenyl)methyl bromide under basic conditions (K₂CO₃/DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields the pure Z-isomer .
Q. How can researchers confirm the stereochemistry and structural integrity of this compound?
Q. What methods are recommended for assessing the purity of this compound?
Q. What safety protocols are critical during synthesis and handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact with intermediates (e.g., halogenated reagents) .
- Ventilation : Use fume hoods due to volatile solvents (e.g., DMF, THF) and potential release of HCl/HF during reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) or organocatalysts (e.g., L-proline) to enhance imine formation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/THF to balance reaction rate and byproduct formation .
- Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours vs. 12 hours) while maintaining >90% yield .
Q. What mechanistic insights explain the regioselectivity of the Schiff base formation?
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) reveal that the Z-isomer is thermodynamically favored due to reduced steric hindrance between the azabicyclo core and substituted phenyl group .
- Kinetic Control : Lower temperatures (0–25°C) favor the Z-configuration, while higher temperatures promote E/Z isomerization .
Q. How can researchers evaluate the biological activity of this compound?
- In Vitro Assays :
- Molecular Docking : Use AutoDock Vina to predict binding affinity toward bacterial enzymes (e.g., dihydrofolate reductase) or cancer targets (e.g., topoisomerase II) .
Q. What strategies resolve contradictions in spectral data interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
